Ocinaplon
Vue d'ensemble
Description
L’oc inaplon est un médicament anxiolytique appartenant à la famille des composés pyrazolopyrimidiniques. Il a un profil pharmacologique similaire à celui de la famille des benzodiazépines, mais avec des propriétés principalement anxiolytiques et relativement peu d’effets sédatifs ou amnésiques . L’oc inaplon a été étudié pour son utilisation potentielle dans le traitement des troubles anxieux, mais son développement a été interrompu en raison de complications hépatiques observées lors des essais cliniques .
Mécanisme D'action
L’oc inaplon exerce ses effets anxiolytiques en modulant les récepteurs GABA A. Il est plus sélectif sur les sous-types que la plupart des benzodiazépines, ce qui signifie qu’il cible sélectivement des sous-types spécifiques de récepteurs GABA A . Cette modulation sélective améliore les effets inhibiteurs du GABA, ce qui réduit l’anxiété sans sédation ni amnésie significatives .
Analyse Biochimique
Biochemical Properties
The mechanism of action by which Ocinaplon produces its anxiolytic effects is by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Cellular Effects
This compound may increase the central nervous system depressant (CNS depressant) activities of other drugs . It is hypothesized that the pharmacological properties of this compound in vivo might be influenced by an active biotransformation product with greater selectivity for the α2 subunit relative to α1 .
Molecular Mechanism
This compound produces its anxiolytic effects by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Dosage Effects in Animal Models
In rats, this compound produces significant muscle relaxation, ataxia, and sedation only at doses >25-fold higher than the minimum effective dose (3.1 mg/kg) in the Vogel “conflict” test .
Metabolic Pathways
It is known that one hour after administration of this compound, the plasma concentration of its primary biotransformation product, DOV 315,090, is 38% of the parent compound .
Méthodes De Préparation
La synthèse de l’oc inaplon implique la condensation de la 4-acétylpyridine avec le diméthyl acétal de N,N-diméthylformamide pour former un intermédiaire énamidique. Cet intermédiaire est ensuite condensé avec la (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)méthanone pour donner de l’oc inaplon
Analyse Des Réactions Chimiques
L’oc inaplon subit diverses réactions chimiques, notamment :
Oxydation : L’oc inaplon peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant l’oc inaplon sont moins fréquentes et peu étudiées.
Substitution : L’oc inaplon peut subir des réactions de substitution, en particulier celles impliquant les cycles pyridine et pyrazole.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L’oc inaplon a été principalement étudié pour ses propriétés anxiolytiques. Il agit comme un modulateur des récepteurs GABA A, qui sont impliqués dans la neurotransmission inhibitrice dans le système nerveux central . La recherche a montré que l’oc inaplon produit des effets anxiolytiques significatifs avec des effets secondaires sédatifs ou amnésiques minimes, ce qui en fait un candidat potentiel pour le traitement des troubles anxieux . en raison de complications hépatiques observées lors des essais cliniques, son développement a été interrompu .
Applications De Recherche Scientifique
Ocinaplon has been primarily studied for its anxiolytic properties. It acts as a modulator of GABA A receptors, which are involved in inhibitory neurotransmission in the central nervous system . Research has shown that this compound produces significant anxiolytic effects with minimal sedative or amnestic side effects, making it a potential candidate for treating anxiety disorders . due to liver complications observed in clinical trials, its development was discontinued .
Comparaison Avec Des Composés Similaires
L’oc inaplon appartient à la famille des composés pyrazolopyrimidiniques, qui comprend également le zaleplon et l’indiplon . Comparé à ces composés, l’oc inaplon a un profil pharmacologique unique avec des propriétés principalement anxiolytiques et des effets sédatifs minimes . Le zaleplon et l’indiplon, d’un autre côté, sont principalement utilisés comme hypnotiques pour traiter l’insomnie .
Composés similaires
Zaleplon : Un médicament hypnotique utilisé pour le traitement à court terme de l’insomnie.
Indiplon : Un autre médicament hypnotique étudié pour le traitement de l’insomnie.
Le profil anxiolytique unique de l’oc inaplon et la modulation sélective des récepteurs GABA A le distinguent de ces composés similaires .
Propriétés
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ocinaplon exert its anxiolytic effects?
A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.
Q3: What is known about the pharmacokinetics of this compound?
A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.
Q4: What preclinical studies support this compound's anxiolytic potential?
A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []
Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?
A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []
Q6: What is the current status of this compound's development?
A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.